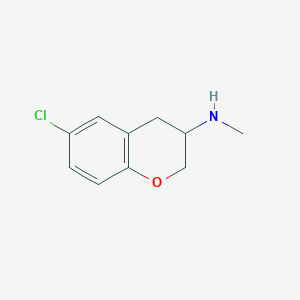

(6-CHLORO-CHROMAN-3-YL)-METHYLAMINE

Description

BenchChem offers high-quality (6-CHLORO-CHROMAN-3-YL)-METHYLAMINE suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (6-CHLORO-CHROMAN-3-YL)-METHYLAMINE including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-chloro-N-methyl-3,4-dihydro-2H-chromen-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClNO/c1-12-9-5-7-4-8(11)2-3-10(7)13-6-9/h2-4,9,12H,5-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJVYUSDYLARVIH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1CC2=C(C=CC(=C2)Cl)OC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90693046 | |

| Record name | 6-Chloro-N-methyl-3,4-dihydro-2H-1-benzopyran-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90693046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885271-38-5 | |

| Record name | 6-Chloro-N-methyl-3,4-dihydro-2H-1-benzopyran-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90693046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

6-chlorochroman-3-yl-methylamine chemical structure and molecular weight

Chemical Identity & Structural Analysis[1][2]

6-Chlorochroman-3-yl-methylamine is a specialized heterocyclic building block belonging to the benzopyran class. It features a chroman (3,4-dihydro-2H-1-benzopyran) core substituted with a chlorine atom at the 6-position and a primary methanamine group at the 3-position.

This scaffold is a "privileged structure" in medicinal chemistry, often utilized to probe the serotonergic (5-HT) and dopaminergic receptor landscapes due to its conformational restriction, which mimics the ethylamine side chain of neurotransmitters like serotonin.

Physicochemical Data Profile

| Property | Value | Notes |

| IUPAC Name | (6-chloro-3,4-dihydro-2H-chromen-3-yl)methanamine | Preferred IUPAC |

| CAS Number | 885271-38-5 | Specific to the 6-chloro analog |

| Molecular Formula | ||

| Molecular Weight | 197.66 g/mol | Monoisotopic Mass: 197.0607 |

| SMILES | NCC1CC2=C(OCC1)C=CC(Cl)=C2 | |

| Chirality | C3 is a chiral center | Typically supplied as a racemate unless specified as ( |

| LogP (Predicted) | ~1.8 - 2.1 | Lipophilic, CNS-penetrant range |

| pKa (Predicted) | ~9.5 (Amine) | Protonated at physiological pH |

Structural Pharmacophore

The molecule consists of three distinct pharmacophoric elements:

-

The Lipophilic Core (Chroman): Provides rigid scaffolding, ensuring defined spatial orientation.

-

The Halogen Substituent (6-Cl): Enhances metabolic stability (blocking para-hydroxylation) and increases lipophilicity for membrane permeability.

-

The Basic Headgroup (3-Methylamine): A primary amine capable of forming critical ionic interactions (salt bridges) with aspartate residues in GPCR binding pockets (e.g., Asp3.32 in aminergic receptors).

Synthetic Methodologies

The synthesis of 6-chlorochroman-3-yl-methylamine generally proceeds through the functionalization of the chroman ring at the C3 position. The most robust and scalable route involves the Reductive Amination of 6-Chlorochroman-3-carbaldehyde .

Primary Synthetic Route: Reductive Amination

This protocol ensures the preservation of the chroman ring integrity while installing the amine functionality.

Step-by-Step Protocol:

-

Precursor Preparation:

-

Starting Material: 6-chloro-3-formylchromone (derived from Vilsmeier-Haack formylation of 5-chloro-2-hydroxyacetophenone).

-

Reduction to Chroman: The chromone double bond is reduced (e.g., via catalytic hydrogenation over Pd/C or NaBH4 reduction) to yield 6-chlorochroman-3-carbaldehyde .

-

-

Reductive Amination (The "One-Pot" Method):

-

Reagents: Ammonium acetate (

), Sodium cyanoborohydride ( -

Procedure:

-

Dissolve 6-chlorochroman-3-carbaldehyde (1.0 eq) in anhydrous MeOH.

-

Add

(10.0 eq) to form the in situ imine species. Stir at room temperature for 1 hour. -

Cool the mixture to 0°C and slowly add

(1.5 eq). -

Allow the reaction to warm to room temperature and stir for 12–16 hours.

-

-

Workup: Quench with 1N HCl (to decompose excess hydride), neutralize with

, and extract with dichloromethane (DCM). -

Purification: The crude amine is often purified via column chromatography (DCM/MeOH/

) or isolated as a hydrochloride salt by treating the ethereal solution with HCl gas.

-

Alternative Route: Nitrile Reduction

For researchers requiring strict avoidance of reductive amination byproducts, the Nitrile Reduction pathway is preferred.

-

Intermediate: 6-chlorochroman-3-carbonitrile.

-

Reagent: Lithium Aluminum Hydride (

) in THF. -

Mechanism: The nitrile group (

) is fully reduced to the primary amine (

Synthetic Workflow Visualization

Figure 1: Step-wise synthetic pathway from commercial precursors to the target amine.

Medicinal Chemistry Applications

Scaffold Utility & SAR

The 6-chlorochroman-3-yl-methylamine structure is a bioisostere for aminotetralins and indolamines . In drug discovery, it is primarily utilized to target:

-

Serotonin Receptors (5-HT): The distance between the aromatic centroid and the basic nitrogen mimics the tryptamine pharmacophore. The 6-chloro substituent often improves affinity for

and -

Dopamine Receptors (D2/D3): Chroman-3-yl-amines are explored as rigidified dopamine analogs.

-

Sigma Receptors: The lipophilic chroman core shows high affinity for Sigma-1 receptors, relevant in neuroprotection studies.

Biological Pathway Interaction

Figure 2: Pharmacodynamic interaction mechanism of the chroman-amine scaffold.

Analytical Characterization

To validate the identity of the synthesized compound, the following analytical signals must be confirmed.

-

NMR (400 MHz,

- 7.10–6.70 (m, 3H, Aromatic protons).

- 4.20–3.90 (m, 2H, C2-protons of chroman ring).

-

2.80–2.60 (d, 2H,

- 2.40–2.10 (m, 1H, C3-methine).

- 2.90–2.50 (m, 2H, C4-benzylic protons).

-

Mass Spectrometry (ESI+):

-

Parent Ion

(for

-

References

The 6-Chloro-3,4-dihydro-2H-chromen-3-amine Scaffold: A Privileged Motif in Modern Drug Discovery

An In-Depth Technical Guide for Drug Discovery Professionals

Executive Summary: The chromane ring system, a heterocyclic motif prevalent in nature, has emerged as a "privileged scaffold" in medicinal chemistry due to its structural versatility and presence in a multitude of biologically active compounds.[1][2] This guide focuses on a specific, synthetically accessible derivative: the 6-chloro-3,4-dihydro-2H-chromen-3-amine core. We will explore the strategic importance of its key structural features, provide detailed synthetic and analytical protocols, and discuss its potential therapeutic applications. The inclusion of a chlorine atom at the C-6 position often confers advantageous pharmacokinetic and pharmacodynamic properties, a phenomenon sometimes termed the "magic chloro effect," which can enhance potency, metabolic stability, and target binding affinity.[3][4][5] Concurrently, the 3-amino group provides a critical anchor for pharmacophoric interactions and introduces a chiral center, making stereochemistry a pivotal factor in determining biological activity.[6][7][8] This document is intended for researchers and scientists in drug development, offering a comprehensive technical overview and actionable methodologies for leveraging this promising scaffold.

The Core Scaffold: A Strategic Analysis

The Privileged Nature of the Chromane Core

The chromane (3,4-dihydro-2H-1-benzopyran) framework is a recurring structural unit in natural products and synthetic molecules, demonstrating a wide array of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties.[2][9] Its rigid, bicyclic structure provides a well-defined three-dimensional geometry for presenting substituents to biological targets, while the ether oxygen offers a potential hydrogen bond acceptor site. This inherent bio-activity and structural integrity make it a highly potent and favored pharmacophore in the design of novel therapeutics.[1][2]

The "Magic Chloro" Effect: Significance of the 6-Chloro Substitution

The substitution of a hydrogen atom with chlorine is a common and highly effective strategy in drug design.[4] There are over 250 FDA-approved drugs containing chlorine, a testament to its utility.[5][10] The introduction of a chloro group at the 6-position of the chromane ring can profoundly influence the molecule's properties in several ways:[3][5]

-

Enhanced Lipophilicity: The chloro group increases the molecule's lipophilicity, which can improve its ability to cross cell membranes and the blood-brain barrier.

-

Metabolic Stability: It can block sites susceptible to metabolic oxidation, thereby increasing the drug's half-life and in-vivo exposure.[4]

-

Binding Affinity: As an electron-withdrawing group, chlorine can modulate the electronics of the aromatic ring and participate in favorable halogen bonding interactions within a protein's binding pocket, potentially leading to remarkable improvements in potency.[4][5]

The 3-Amine Moiety and the Critical Role of Stereochemistry

The amine group at the C-3 position is a versatile functional handle. It can be protonated at physiological pH, allowing for strong ionic interactions with acidic residues (e.g., Asp, Glu) in a target protein. Furthermore, it serves as a key point for synthetic elaboration to explore structure-activity relationships (SAR).

The introduction of the amine at C-3 creates a stereocenter, meaning the molecule can exist as two non-superimposable mirror images (enantiomers): (R)- and (S)-6-chloro-3,4-dihydro-2H-chromen-3-amine. Stereochemistry is a critical determinant of drug action, as biological targets like enzymes and receptors are themselves chiral.[6][8] The two enantiomers of a drug can have vastly different pharmacological activities, potencies, and even toxicological profiles.[7][11] Therefore, the synthesis and biological evaluation of individual enantiomers are essential for developing a safe and effective therapeutic agent.[6][12]

Synthetic Strategies and Methodologies

The most direct and common route to the 6-chloro-3,4-dihydro-2H-chromen-3-amine scaffold is via the reductive amination of the corresponding ketone, 6-chloro-chroman-4-one.[1][2] This method is robust and allows for the introduction of various amine functionalities.

Caption: General workflow for the synthesis of the target scaffold.

Detailed Protocol: Synthesis of Racemic 6-chloro-3,4-dihydro-2H-chromen-3-amine

Objective: To synthesize the racemic title compound from 6-chloro-chroman-4-one via a one-pot reductive amination.

Materials:

-

6-Chloro-chroman-4-one

-

Ammonium acetate (NH₄OAc)

-

Sodium cyanoborohydride (NaBH₃CN)

-

Methanol (MeOH), Anhydrous

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Rotary evaporator

-

Magnetic stirrer and heating plate

Procedure:

-

Reaction Setup: To a round-bottom flask charged with a magnetic stir bar, add 6-chloro-chroman-4-one (1.0 eq) and ammonium acetate (10.0 eq).

-

Solvent Addition: Add anhydrous methanol to the flask to achieve a concentration of approximately 0.2 M with respect to the starting ketone.

-

Initial Stirring: Stir the mixture at room temperature for 30 minutes to facilitate the formation of the intermediate imine.

-

Reductant Addition: Carefully add sodium cyanoborohydride (1.5 eq) to the mixture in portions over 15 minutes. Causality Note: NaBH₃CN is used as it is a mild reducing agent that selectively reduces the iminium ion in the presence of the ketone, minimizing side reactions.

-

Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup - Quenching: Carefully quench the reaction by slowly adding water. Concentrate the mixture under reduced pressure using a rotary evaporator to remove the methanol.

-

Workup - Extraction: Partition the resulting aqueous residue between DCM and saturated NaHCO₃ solution. Extract the aqueous layer twice more with DCM.

-

Workup - Washing: Combine the organic layers and wash sequentially with water and then brine. Causality Note: The bicarbonate wash neutralizes any remaining acid, and the brine wash helps to remove residual water from the organic phase.

-

Drying and Filtration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude amine product by flash column chromatography on silica gel to obtain the pure racemic 6-chloro-3,4-dihydro-2H-chromen-3-amine.

Biological Activities and Therapeutic Targets

Derivatives of the chromane scaffold have been investigated for a wide range of diseases. The 6-chloro-3-amino-chromane core, in particular, has shown potential in several areas, including:

-

Anticancer and Anticonvulsant Activities: Certain 4H-chromene derivatives have demonstrated biphasic anticancer and anticonvulsant properties.[13]

-

Antileishmanial Activity: Chalconoids containing the 6-chloro-2H-chromen-3-yl group have shown high in vitro activity against Leishmania major.[14]

-

Anticonvulsant and Neuroprotective Effects: Azolylchroman derivatives have been evaluated for anticonvulsant activity, with chloro-substituted analogs showing significant action.[15]

For the purpose of this guide, we will focus on a highly plausible and illustrative target for this class of compounds: the Serotonin Transporter (SERT) , a key target for antidepressant medications.

Focus Target: Serotonin Transporter (SERT) Inhibition

The serotonin transporter is a protein that mediates the reuptake of serotonin from the synaptic cleft back into the presynaptic neuron. Inhibiting this process increases the extracellular concentration of serotonin, enhancing serotonergic neurotransmission. This is the primary mechanism of action for many widely prescribed antidepressant drugs. The structural features of 6-chloro-3,4-dihydro-2H-chromen-3-amine make it an excellent candidate for a SERT inhibitor.

Caption: Mechanism of SERT inhibition by a chromen-3-amine derivative.

Experimental Protocols for Biological Evaluation

In Vitro Target Engagement: SERT Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of test compounds for the human serotonin transporter (hSERT).

Principle: This is a competitive binding assay. A radiolabeled ligand with known high affinity for hSERT (e.g., [³H]Citalopram) is incubated with a source of hSERT (e.g., membranes from HEK293 cells expressing hSERT). The ability of a test compound to displace the radioligand is measured, and from this, its affinity is calculated.

Materials:

-

HEK293-hSERT cell membranes

-

[³H]Citalopram (Radioligand)

-

Fluoxetine or Paroxetine (Positive control inhibitor)

-

Test compounds dissolved in DMSO

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4

-

96-well filter plates (e.g., Millipore MultiScreenHTS-FB)

-

Scintillation fluid and Microplate Scintillation Counter

Procedure:

-

Compound Plating: Prepare serial dilutions of test compounds and controls in assay buffer. Add 25 µL of each dilution to the wells of the 96-well plate. Add 25 µL of assay buffer with DMSO for total binding wells and 25 µL of a high concentration of positive control (e.g., 10 µM Fluoxetine) for non-specific binding wells.

-

Radioligand Preparation: Dilute [³H]Citalopram in assay buffer to a final concentration of ~1 nM.

-

Membrane Preparation: Thaw and dilute HEK293-hSERT membranes in ice-cold assay buffer to a concentration of 5-10 µg of protein per well.

-

Incubation: To each well, add 100 µL of the radioligand solution followed by 75 µL of the membrane suspension. The final assay volume is 200 µL.

-

Reaction: Incubate the plates at room temperature for 60-90 minutes with gentle shaking.

-

Harvesting: Terminate the assay by rapid filtration through the filter plate using a vacuum manifold. Wash the filters three times with 200 µL of ice-cold assay buffer. Causality Note: Rapid filtration separates the membrane-bound radioligand from the unbound, and cold buffer minimizes dissociation during washing.

-

Detection: Allow the filter plates to dry completely. Add 50 µL of scintillation fluid to each well and count the radioactivity using a microplate scintillation counter.

-

Data Analysis: Convert counts per minute (CPM) to percent inhibition relative to total and non-specific binding controls. Plot percent inhibition against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value. Convert the IC₅₀ to a Ki (inhibitor constant) using the Cheng-Prusoff equation.

In Silico Analysis: Molecular Docking Workflow

Objective: To predict the binding mode and interactions of a 6-chloro-3,4-dihydro-2H-chromen-3-amine derivative within the SERT binding site.

Caption: A typical workflow for molecular docking studies.

Data Summary and Interpretation

Quantitative data from biological and physicochemical assays should be summarized for clear comparison and SAR analysis.

Table 1: Biological Activity of Representative Chromen-3-amine Derivatives

| Compound ID | R-group (at amine) | Stereochemistry | hSERT Ki (nM) | hSERT Reuptake IC₅₀ (nM) |

|---|---|---|---|---|

| Cpd-1 | -H | Racemic | 150.5 | 225.8 |

| Cpd-2 | -CH₃ | Racemic | 75.2 | 110.4 |

| Cpd-3a | -CH₃ | (S)-enantiomer | 8.1 | 12.5 |

| Cpd-3b | -CH₃ | (R)-enantiomer | 987.3 | > 1000 |

| Control | Fluoxetine | Racemic | 1.1 | 2.3 |

(Note: Data is illustrative and not from a specific publication)

Table 2: Physicochemical Properties

| Compound ID | Molecular Weight | cLogP | Topological Polar Surface Area (TPSA) |

|---|---|---|---|

| Cpd-1 | 197.65 | 2.55 | 38.3 Ų |

| Cpd-2 | 211.68 | 2.89 | 38.3 Ų |

(Note: Properties are calculated values)

Conclusion and Future Directions

The 6-chloro-3,4-dihydro-2H-chromen-3-amine scaffold is a highly promising starting point for the development of novel therapeutics. The strategic placement of the chloro and amine functionalities provides a robust framework for potent and selective interactions with a variety of biological targets. The illustrative data highlights the critical importance of stereochemistry, where one enantiomer can be orders of magnitude more potent than the other.

Future work should focus on:

-

Stereoselective Synthesis: Development of efficient asymmetric syntheses to access enantiomerically pure compounds, which is crucial for clinical development.

-

SAR Expansion: Systematic exploration of substituents on the amine and the aromatic ring to optimize potency, selectivity, and pharmacokinetic properties.

-

Pharmacokinetic Profiling: In-depth ADME (Absorption, Distribution, Metabolism, Excretion) and toxicology studies of lead compounds to assess their drug-likeness and safety.

The continued exploration of this privileged scaffold is poised to deliver novel drug candidates for treating a range of human diseases, from central nervous system disorders to infectious diseases and cancer.

References

-

ResearchGate. (n.d.). The Benefits and Challenges of Chlorine Substitution in Enhancing Drug Efficacy and Stability. Retrieved from [Link][3]

-

GDCh.app. (n.d.). “Magic Chloro”: Profound Effects of the Chlorine Atom in Drug Discovery. Retrieved from [Link][4]

-

PubMed. (2022). Evaluation of chromane derivatives: Promising privileged scaffolds for lead discovery within Alzheimer's disease. Retrieved from [Link][1]

-

Europe PMC. (2022). Evaluation of chromane derivatives: Promising privileged scaffolds for lead discovery within Alzheimer's disease. Retrieved from [Link][2]

-

ACS Publications. (2023). “Magic Chloro”: Profound Effects of the Chlorine Atom in Drug Discovery. Journal of Medicinal Chemistry. Retrieved from [Link][5]

-

PMC - NIH. (n.d.). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Retrieved from [Link][10]

-

PMC - NIH. (n.d.). Chromanone-A Prerogative Therapeutic Scaffold: An Overview. Retrieved from [Link][9]

-

RSC Publishing. (n.d.). Effect of “magic chlorine” in drug discovery: an in silico approach. Retrieved from [Link][16]

-

Semantic Scholar. (2025). Chroman-4-one scaffolds as a platform for anticancer and antiviral lead discovery. Retrieved from [Link][17]

-

ResearchGate. (n.d.). Chromone: A Valid Scaffold in Medicinal Chemistry | Request PDF. Retrieved from [Link][18]

-

PubMed. (2021). Discovery of Substituted N-(6-Chloro-3-cyano-4-phenyl-4H-chromen-2-yl)- 2-(4-chloro-phenoxy)-acetamide for Biphasic Anticancer and Anticonvulsant Activities. Retrieved from [Link][13]

-

PubMed. (2010). Novel antileishmanial chalconoids: synthesis and biological activity of 1- or 3-(6-chloro-2H-chromen-3-yl)propen-1-ones. Retrieved from [Link][14]

- Google Patents. (n.d.). CN108299169B - Synthesis method of 6-chloro-3, 4-dihydro-2H-1-naphthalenone.

-

ResearchGate. (2025). Role of Stereochemistry on the Biological Activity of Nature-Inspired 3-Br-Acivicin Isomers and Derivatives. Retrieved from [Link][12]

-

Der Pharma Chemica. (n.d.). Coumarins: Biological activity and SAR studies. Retrieved from [Link]

-

MDPI. (2023). Role of Stereochemistry on the Biological Activity of Nature-Inspired 3-Br-Acivicin Isomers and Derivatives. Retrieved from [Link][6]

-

PubMed. (2023). Role of Stereochemistry on the Biological Activity of Nature-Inspired 3-Br-Acivicin Isomers and Derivatives. Retrieved from [Link][7]

-

AccessBiomedical Science. (n.d.). Stereochemistry | The Organic Chemistry of Medicinal Agents. Retrieved from [https://accessbiomedicalscience.mhmedical.com/content.aspx?bookid=2 agentesorganicos§ionid=158862211]([Link] agentesorganicos§ionid=158862211)[8]

-

SlideShare. (n.d.). stereochemistry and biological activity of drugs. Retrieved from [Link][11]

-

PMC - NIH. (n.d.). Development of 6H-Chromeno[3,4-c]pyrido[3',2':4,5]thieno[2,3-e]pyridazin-6-ones as Par-4 Secretagogues. Retrieved from [Link]

-

Chemical Methodologies. (2022). Synthesis and Characterization of New Substituted Coumarin Derivatives and Study Their Biological Activity. Retrieved from [Link]

-

MDPI. (2022). An Overview on the Synthesis of Fused Pyridocoumarins with Biological Interest. Retrieved from [Link]

-

ACS Omega. (2022). Synthesis, Biological Evaluation, and In Silico Studies of Novel Coumarin-Based 4H,5H-pyrano[3,2-c]chromenes as Potent β-Glucuronidase and Carbonic Anhydrase Inhibitors. Retrieved from [Link]

-

Oriental Journal of Chemistry. (n.d.). Unexpected synthesis of three components from the reaction of 4-chloro-3-formylcoumarin with hydroxylamine hydrochloride. Retrieved from [Link]

-

ResearchGate. (2025). Synthesis and biological activity of 6-alkyl\chlorine-3-4-(6-alkyl\chlorine-2H-benzo[e][1][3]oxazin-3(4H)-yl)phenyl)-3,4-dihydro-2H-benzo[e][1][3]oxazines. Retrieved from [Link]

-

ResearchGate. (2025). Probing of 2-amino-6-chloro-3,4-dihydroquinazoline Hydrochloride at 5-HT3 receptor. Retrieved from [Link]

-

Research Journal of Pharmacy and Technology. (n.d.). Review on Chromen derivatives and their Pharmacological Activities. Retrieved from [Link][15]

-

PMC - NIH. (n.d.). Three-Component Synthesis of 2-Amino-3-cyano-4H-chromenes, In Silico Analysis of Their Pharmacological Profile, and In Vitro Anticancer and Antifungal Testing. Retrieved from [Link]

-

PMC - NIH. (2017). Evaluation of 6-chloro-N-[3,4-disubstituted-1,3-thiazol-2(3H)-ylidene]-1,3-benzothiazol-2-amine Using Drug Design Concept for Their Targeted Activity Against Colon Cancer Cell Lines HCT-116, HCT15, and HT29. Retrieved from [Link]

-

ResearchGate. (2025). Synthesis of some 3,4-dihydro-2H-benzo[f]pyrano[2,3-h]chromen-6-one derivatives. Retrieved from [Link]

Sources

- 1. Evaluation of chromane derivatives: Promising privileged scaffolds for lead discovery within Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. dspace.uevora.pt [dspace.uevora.pt]

- 3. researchgate.net [researchgate.net]

- 4. gdch.app [gdch.app]

- 5. pubs.acs.org [pubs.acs.org]

- 6. mdpi.com [mdpi.com]

- 7. Role of Stereochemistry on the Biological Activity of Nature-Inspired 3-Br-Acivicin Isomers and Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. accessbiomedicalscience.mhmedical.com [accessbiomedicalscience.mhmedical.com]

- 9. Chromanone-A Prerogative Therapeutic Scaffold: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. acikders.ankara.edu.tr [acikders.ankara.edu.tr]

- 12. researchgate.net [researchgate.net]

- 13. Discovery of Substituted N-(6-Chloro-3-cyano-4-phenyl-4H-chromen-2-yl)- 2-(4-chloro-phenoxy)-acetamide for Biphasic Anticancer and Anticonvulsant Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Novel antileishmanial chalconoids: synthesis and biological activity of 1- or 3-(6-chloro-2H-chromen-3-yl)propen-1-ones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. rjptonline.org [rjptonline.org]

- 16. Effect of “magic chlorine” in drug discovery: an in silico approach - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 17. semanticscholar.org [semanticscholar.org]

- 18. researchgate.net [researchgate.net]

An In-depth Technical Guide to (6-Chloro-chroman-3-yl)-methylamine: Safety, Handling, and Inferred Toxicological Profile

Disclaimer: No specific Safety Data Sheet (SDS) for (6-Chloro-chroman-3-yl)-methylamine (CAS No: 885271-38-5) is readily available in the public domain. This guide has been meticulously compiled by synthesizing data from structurally analogous compounds, including other chroman derivatives and chlorinated organic molecules. The recommendations herein are based on the anticipated hazard profile derived from its functional groups. All researchers and drug development professionals must conduct a thorough, substance-specific risk assessment before handling this compound.

Chemical and Physical Identity

(6-Chloro-chroman-3-yl)-methylamine is a substituted chroman derivative. The presence of a chlorinated benzene ring fused to a dihydropyran ring, with a methylamine substituent, defines its chemical reactivity and potential biological activity. Chroman derivatives are of significant interest in medicinal chemistry, often serving as scaffolds in drug discovery.[1]

| Property | Value | Source |

| CAS Number | 885271-38-5 | [2][3] |

| Molecular Formula | C₁₀H₁₂ClNO | [2][3] |

| Molecular Weight | 197.66 g/mol | [2][3] |

| Appearance | Not specified; likely a solid or liquid at room temperature | Inferred |

| Solubility | Not specified; likely soluble in organic solvents | Inferred |

Inferred Hazard Identification and Toxicological Profile

The toxicological profile of (6-Chloro-chroman-3-yl)-methylamine has not been formally established. However, based on its constituent chemical moieties—a chloro-aromatic group and a primary amine—a number of potential hazards can be inferred.

The Influence of the Chloro-Aromatic Moiety

Chlorinated aromatic hydrocarbons are known for their persistence in the environment and potential for bioaccumulation.[4] Their toxic effects can be diverse and significant, including:

-

Hepatotoxicity: Potential for liver damage.[4]

-

Dermal Effects: Can cause skin irritation and, in some cases, more severe conditions like chloracne with prolonged exposure to related compounds.[4]

-

Carcinogenicity: Some chlorinated organic compounds are classified as potential carcinogens.[4]

-

Reproductive and Developmental Toxicity: Can pose risks to reproductive health and fetal development.[4]

The Role of the Amine Functional Group

Amines, as a class of compounds, present their own set of hazards:

-

Corrosivity and Irritation: Many amines are corrosive or irritating to the skin, eyes, and respiratory tract.[5]

-

Sensitization: Some individuals may develop allergic reactions upon exposure.

-

Inhalation Hazards: Vapors or aerosols of amines can be harmful if inhaled, leading to respiratory irritation and other systemic effects.[5]

Based on these considerations, (6-Chloro-chroman-3-yl)-methylamine should be handled as a substance that is potentially harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation.

Safe Handling and Personal Protective Equipment (PPE)

A stringent safety protocol is paramount when handling (6-Chloro-chroman-3-yl)-methylamine due to its inferred hazardous nature. The following guidelines are based on best practices for handling similar research chemicals.[6][7]

Engineering Controls

All work with this compound, including weighing and solution preparation, must be conducted in a certified chemical fume hood to minimize inhalation exposure. The fume hood should have adequate airflow and be regularly inspected.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory:

| PPE Category | Specification | Rationale |

| Hand Protection | Chemical-resistant gloves (e.g., nitrile or neoprene for splash protection; consider butyl rubber for prolonged contact). Always inspect gloves before use. | To prevent skin contact and absorption. |

| Eye and Face Protection | Chemical splash goggles are mandatory. A face shield should be worn over goggles if there is a significant risk of splashing. | To protect eyes from splashes and vapors. |

| Skin and Body Protection | A flame-retardant lab coat must be worn at all times. For larger quantities, a chemical-resistant apron or coveralls are recommended. Closed-toe shoes are required. | To protect the skin from accidental contact. |

| Respiratory Protection | If engineering controls are insufficient or for spill cleanup, a NIOSH-approved respirator with an organic vapor cartridge is necessary. | To prevent inhalation of potentially harmful vapors. |

Hygiene Practices

-

Avoid all direct contact with the compound.

-

Do not eat, drink, or smoke in the laboratory.

-

Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.

-

Remove contaminated clothing immediately and launder it before reuse.

Experimental Workflow: A Step-by-Step Protocol for Safe Handling

The following protocol outlines a safe workflow for handling (6-Chloro-chroman-3-yl)-methylamine in a research setting.

Caption: A generalized workflow for the safe handling of (6-Chloro-chroman-3-yl)-methylamine.

First Aid and Emergency Procedures

In the event of exposure, immediate and appropriate action is critical.

| Exposure Route | First Aid Measures |

| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[6] |

| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove all contaminated clothing while flushing. Seek immediate medical attention.[6] |

| Eye Contact | Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[6] |

| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |

Spill and Leak Procedures

In case of a spill, evacuate the area immediately. Wear appropriate PPE, including respiratory protection. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for hazardous waste disposal. Ventilate the area and wash the spill site after the material has been removed.

Storage and Disposal

Proper storage and disposal are essential to maintain the integrity of the compound and ensure safety.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Keep away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of waste material in accordance with all applicable federal, state, and local regulations. Do not allow the material to enter sewers or waterways.

Potential Research Applications and Biological Significance

While specific data on (6-Chloro-chroman-3-yl)-methylamine is limited, the chroman scaffold is a common feature in a wide range of biologically active compounds. Chromene derivatives have been investigated for their potential as:

-

Anticancer agents [8]

-

Anticonvulsants [9]

-

Antimicrobial agents [10]

-

SIRT2 inhibitors , with potential applications in neurodegenerative diseases.[11]

The presence of the chloro-substituent can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule, often enhancing its potency or modifying its metabolic profile.[12] Therefore, (6-Chloro-chroman-3-yl)-methylamine is likely to be of interest to researchers in the fields of medicinal chemistry and drug discovery as a building block for the synthesis of novel therapeutic agents.[1]

Conclusion

(6-Chloro-chroman-3-yl)-methylamine is a research chemical with potential applications in drug discovery. Due to the absence of a specific Safety Data Sheet, a cautious and informed approach to its handling is imperative. By understanding the potential hazards associated with its chloro-aromatic and amine functionalities, and by adhering to stringent safety protocols, researchers can minimize their risk of exposure and work safely with this compound. A substance-specific risk assessment should always precede any experimental work.

References

-

[An outline of chloro-organic compound toxicology]. PubMed. [Link]

-

(6-CHLORO-CHROMAN-3-YL)-METHYLAMINE CAS 885271-38-5 Life Science Database. Reagent Database. [Link]

-

Review on Chromen derivatives and their Pharmacological Activities. RJPT. [Link]

-

Synthesis, Characterization and Biological Studies of Chromene Derivatives. IslandScholar. [Link]

-

Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. PMC. [Link]

-

How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. Diplomata Comercial. [Link]

-

Direct electrosynthesis of methylamine from carbon dioxide and nitrate. Nature. [Link]

-

Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PMC. [Link]

-

6-Chloro-N-methyl-3-pyridinemethanamine. PubChem. [Link]

-

Synthesis of 6-chloro-nicotinic acid N-methylamide. PrepChem.com. [Link]

-

ChemInform Abstract: Practical Synthesis of (6-Chloro-3-pyridyl)methylamine by Highly Selective Hydrogenation of 6-Chloro-3-pyridinecarbonitrile with Improved Raney Nickel Catalyst. ResearchGate. [Link]

-

A Comprehensive Review on Chromene Derivatives: Potent Anti-Cancer Drug Development and Therapeutic Potential. Oriental Journal of Chemistry. [Link]

-

Polyurethane Amine Catalysts Guidelines for Safe Handling and Disposal. American Chemistry Council. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. (6-CHLORO-CHROMAN-3-YL)-METHYLAMINE CAS 885271-38-5 Life Science Database - www.reagentdatabase.com [reagentdatabase.com]

- 3. scbt.com [scbt.com]

- 4. [An outline of chloro-organic compound toxicology] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. americanchemistry.com [americanchemistry.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. diplomatacomercial.com [diplomatacomercial.com]

- 8. A Comprehensive Review on Chromene Derivatives: Potent Anti-Cancer Drug Development and Therapeutic Potential – Oriental Journal of Chemistry [orientjchem.org]

- 9. rjptonline.org [rjptonline.org]

- 10. islandscholar.ca [islandscholar.ca]

- 11. Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

Difference between chroman-3-yl and isochroman-3-yl amines

An In-depth Technical Guide to the Core Differences Between Chroman-3-yl and Isochroman-3-yl Amines

Introduction

In the landscape of medicinal chemistry, heterocyclic scaffolds serve as the bedrock for a vast array of therapeutic agents. Among these, the benzopyran system, which consists of a benzene ring fused to a pyran ring, is a privileged structure found in numerous natural products and pharmacologically active molecules. This guide focuses on two specific structural isomers within this class: chroman-3-yl amines and isochroman-3-yl amines. While seemingly similar, the positional difference of the oxygen atom within their bicyclic frameworks—position 1 in chromans versus position 2 in isochromans—imparts distinct physicochemical, synthetic, and biological properties.

For researchers, scientists, and drug development professionals, understanding these nuanced differences is paramount. It dictates synthetic strategy, influences molecular interactions with biological targets, and ultimately determines the therapeutic potential of the resulting compounds. This document provides a comprehensive comparative analysis, moving from fundamental structural attributes to synthetic methodologies and their divergent roles in pharmacology, thereby offering a foundational resource for the rational design of novel therapeutics.

Part 1: Core Structural and Physicochemical Distinctions

The fundamental difference between a chroman and an isochroman lies in the placement of the endocyclic oxygen atom relative to the fused benzene ring. This seemingly minor isomeric shift has profound implications for the molecule's electronic environment, conformation, and reactivity.

-

Chroman (1-Benzopyran): The oxygen atom is directly attached to the benzene ring at position 1. This configuration places the oxygen in a vinyl ether-like environment (at the aromatic level), influencing the electronic properties of the benzene ring.

-

Isochroman (2-Benzopyran): The oxygen atom is at position 2, separated from the benzene ring by a methylene group (C1). This results in a benzylic ether-type structure.

This core difference is visualized below.

Caption: Fundamental structural isomerism of Chroman and Isochroman.

Impact on Physicochemical Properties

The location of the oxygen heteroatom directly influences the molecule's electronic and steric properties, which in turn affects its behavior in biological systems. The amine group at the C3 position experiences a different chemical environment in each scaffold.

-

Basicity (pKa): The basicity of the C3-amine is a critical determinant of its interaction with physiological targets. In the isochroman-3-yl amine, the oxygen atom at position 2 is closer to the C3-amine. Its electron-withdrawing inductive effect can slightly decrease the electron density on the nitrogen atom, thereby lowering its basicity compared to the chroman-3-yl amine, where the oxygen is more distant.

-

Conformational Rigidity: The chroman ring system is a well-established rigid scaffold. The isochroman system also possesses a constrained conformation. However, the energetic barriers to ring-flipping and the preferred half-chair conformations can differ, influencing how the C3-amino substituent is presented to a receptor binding pocket.

-

Lipophilicity and Solubility: While both scaffolds are broadly similar in terms of atom count, the difference in the oxygen's position alters the overall dipole moment and hydrogen bonding capacity of the molecule, which can lead to subtle differences in lipophilicity (LogP) and aqueous solubility.

| Property | Chroman-3-yl Amine | Isochroman-3-yl Amine | Causality of Difference |

| IUPAC Name | 3,4-Dihydro-2H-1-benzopyran-3-amine | 3,4-Dihydro-1H-2-benzopyran-3-amine | Positional isomerism of the oxygen atom. |

| Predicted pKa | ~7.49 | Expected to be slightly lower | The inductive effect of the C2-oxygen in the isochroman scaffold reduces the basicity of the C3-amine. |

| Molecular Geometry | Rigid bicyclic structure. | Rigid bicyclic structure. | The benzylic ether linkage in isochroman versus the aromatic ether in chroman alters bond angles and lengths. |

| Solubility | Hydrochloride salt is soluble in water. | Expected to have similar solubility profiles, with minor variations based on crystal packing and dipole moment. | The overall polarity is influenced by the position of the electronegative oxygen atom. |

Part 2: A Comparative Overview of Synthetic Strategies

The synthesis of these two isomers begins from different precursors and often involves distinct chemical transformations, reflecting their fundamental structural differences.

Synthesis of Chroman-3-yl Amines

The most prevalent and efficient method for synthesizing chroman-3-yl amines is the reductive amination of the corresponding chroman-3-one. This method is highly valued for its control and efficiency.

Expertise & Rationale: The choice of a mild reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) is critical. These reagents are selective for the protonated iminium ion intermediate over the starting ketone, minimizing the formation of the corresponding alcohol byproduct (chroman-3-ol). The reaction is typically run under mildly acidic conditions (pH ~4-5) to facilitate imine formation without compromising the stability of the reducing agent.

Experimental Protocol: Synthesis of Chroman-3-ylamine via Reductive Amination

-

Imine Formation: To a solution of chroman-3-one (1.0 eq) in methanol, add a source of ammonia (e.g., ammonium acetate, 5-10 eq) and a catalytic amount of acetic acid to maintain a pH of approximately 4-5. Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.

-

Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add sodium cyanoborohydride (NaBH₃CN, 1.5-2.0 eq) portion-wise, ensuring the temperature remains below 10 °C.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup: Quench the reaction by the slow addition of 1M HCl until gas evolution ceases. Basify the aqueous layer with 2M NaOH to a pH > 10.

-

Extraction and Purification: Extract the aqueous phase with an organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield pure chroman-3-ylamine.

Caption: General workflow for the synthesis of Chroman-3-yl amine.

Synthesis of Isochroman-3-yl Amines

The synthesis of isochroman-3-yl amines is less commonly documented and requires a different strategic approach, often involving the construction of the isochroman ring with the amine precursor already in place or introduced at a later stage. A plausible route could start from 2-formylbenzoic acid derivatives.

Expertise & Rationale: A key strategy involves the intramolecular cyclization of a suitable precursor. For instance, a derivative of 2-(bromomethyl)phenylacetic acid could be converted to an amide, followed by reduction and cyclization. Alternatively, multicomponent reactions involving 2-formylbenzoic acid can yield substituted isochroman systems.

Experimental Protocol: Representative Synthesis of an Isochroman-3-yl Amine Derivative

Note: This is a representative protocol, as a direct, one-pot synthesis for the parent isochroman-3-ylamine is not as established as its chroman counterpart.

-

Amide Formation: React 2-(bromomethyl)phenylacetic acid (1.0 eq) with a protected amine (e.g., benzylamine, 1.1 eq) in the presence of a coupling agent like DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the corresponding amide.

-

Intramolecular Cyclization (Williamson Ether Synthesis): Treat the resulting amide with a non-nucleophilic base (e.g., sodium hydride) in an aprotic solvent like THF. The phenoxide formed will displace the benzylic bromide intramolecularly to form the isochroman-3-one ring system.

-

Reduction and Deprotection: The amide within the ring system (a lactam) can be reduced using a strong reducing agent like lithium aluminum hydride (LiAlH₄) to yield the N-benzyl isochroman-3-yl amine. Subsequent hydrogenolysis (H₂, Pd/C) will remove the benzyl protecting group to afford the primary isochroman-3-yl amine.

Caption: A potential synthetic workflow for Isochroman-3-yl amine.

Part 3: Spectroscopic and Analytical Differentiation

The structural isomerism leads to distinct signatures in spectroscopic analyses, which are crucial for confirming the identity and purity of the synthesized compounds.

NMR Spectroscopy: ¹H and ¹³C NMR are powerful tools for distinguishing between the two scaffolds. The chemical environment of the protons at C2, C3, and C4 are particularly informative.

-

Chroman-3-yl Amine: One would expect the C2 protons to be diastereotopic and appear as complex multiplets in the 4.0-4.5 ppm region due to their proximity to the C1 oxygen. The C4 protons, being benzylic, would appear further upfield.

-

Isochroman-3-yl Amine: The C1 protons are now benzylic and adjacent to the C2 oxygen, likely shifting them downfield compared to the C4 protons of the chroman. The C4 protons in the isochroman are adjacent to the benzene ring but not the oxygen, resulting in a different chemical shift and coupling pattern compared to their chroman counterparts.

| Signal | Chroman-3-yl Scaffold (Expected) | Isochroman-3-yl Scaffold (Expected) | Rationale for Difference |

| ¹H NMR: C2-H₂ | ~4.0-4.5 ppm (diastereotopic) | N/A (Oxygen at C2) | Protons are adjacent to the C1 oxygen. |

| ¹H NMR: C1-H₂ | N/A (Oxygen at C1) | ~4.5-5.0 ppm (benzylic, adjacent to O) | Protons are benzylic and deshielded by the adjacent C2 oxygen. |

| ¹H NMR: C4-H₂ | ~2.8-3.2 ppm (benzylic) | ~2.8-3.2 ppm (benzylic) | Both are benzylic, but coupling patterns will differ due to the different adjacent C3 environment. |

| ¹³C NMR: C2 | ~65-70 ppm | N/A (Oxygen at C2) | Carbon is directly attached to oxygen. |

| ¹³C NMR: C1 | N/A (Oxygen at C1) | ~70-75 ppm | Carbon is attached to oxygen and the aromatic ring. |

Analytical Chromatography (HPLC): High-Performance Liquid Chromatography is indispensable for assessing the purity and, for chiral derivatives, the enantiomeric excess of these compounds.

Protocol: Chiral HPLC for Stereochemical Analysis

-

System Setup:

-

Column: A chiral stationary phase is required (e.g., Chiralcel OD-H, Chiralpak AD-H).

-

Mobile Phase: A mixture of a non-polar solvent like hexane and a polar modifier like isopropanol (for normal phase) is typical. The exact ratio must be optimized to achieve baseline separation.

-

Flow Rate: Typically set between 0.5-1.5 mL/min.

-

Detector: UV detector set to a wavelength where the benzopyran scaffold absorbs strongly (e.g., 210-280 nm).

-

-

Sample Preparation: Dissolve a small amount of the amine (as the free base or salt) in the mobile phase to a concentration of approximately 1 mg/mL.

-

Analysis: Inject 5-10 µL of the sample onto the column and record the chromatogram. For a racemic mixture, two peaks of equal area should be observed. The enantiomeric excess (% ee) can be calculated from the integrated peak areas of the two enantiomers.

Part 4: Divergent Biological Activities and SAR

The distinct three-dimensional arrangement of functional groups in chroman-3-yl and isochroman-3-yl amines leads them to interact differently with biological macromolecules, resulting in diverse pharmacological profiles.

Chroman-3-yl Amines: A Focus on CNS Targets

The chroman-3-yl amine scaffold is a well-recognized pharmacophore, particularly in the field of neuropharmacology. Its rigid structure is ideal for specific interactions with enzyme active sites and receptors in the central nervous system.

-

Monoamine Oxidase (MAO) Inhibition: Chiral chroman amine analogues have shown potential as inhibitors of MAO-A and MAO-B, enzymes critical in the metabolism of neurotransmitters. Inhibition of these enzymes is a key strategy in treating neurodegenerative conditions like Parkinson's and Alzheimer's disease.

-

Sigma-1 (σ₁) Receptor Ligands: The 3-amino-chroman structure is a key feature in ligands for the σ₁ receptor, which is involved in modulating intracellular calcium signaling and promoting cell survival.

-

Voltage-Gated Sodium Channel Blockers: (S)-N-chroman-3-ylcarboxamide derivatives have been identified as potent blockers of the Na(V)1.7 channel, a target for the development of novel analgesics.

Isochroman Derivatives: A Broader Spectrum of Activity

While data specifically on isochroman-3-yl amines is more sparse, the broader isochroman scaffold is associated with a wide range of biological activities. This suggests that the isochroman-3-yl amine core could be a valuable starting point for exploring these and other therapeutic areas.

-

Antimicrobial and Antitumor Agents: Various isochroman derivatives have been investigated for their potential as antimicrobial, antihypertensive, antitumor, and anti-inflammatory agents.

-

Histamine Release Inhibition: Spiro[isochroman-piperidine] analogues have been shown to inhibit histamine release from mast cells, indicating potential applications in treating allergic reactions.

-

Central Nervous System (CNS) Agents: Like chromans, some isochroman derivatives have also been explored for their activity on CNS targets.

| Biological Target/Application | Chroman-3-yl Amine Derivatives | Isochroman Scaffold Derivatives | Rationale for Divergence |

| Neurodegenerative Diseases | MAO Inhibitors, σ₁ Receptor Ligands. | General CNS activity reported. | The specific geometry and electronic distribution of the chroman scaffold appear highly complementary to the active sites of neurological targets like MAO. |

| Pain Management | Na(V)1.7 Channel Blockers. | Not widely reported. | The precise orientation of the carboxamide group in the (S)-N-chroman-3-yl series is crucial for channel binding. |

| Antimicrobial/Antitumor | Less common. | Reported for various derivatives. | The isochroman core may present a different pharmacophore shape that fits the binding sites of targets related to cancer and microbial pathways. |

| Anti-inflammatory | Reported for some derivatives. | Reported for various derivatives. | Both scaffolds can be functionalized to interact with inflammatory targets. |

| Antihistaminic | Not widely reported. | Spiro-isochroman derivatives show activity. | The isochroman structure in these specific spirocyclic systems is key to their histamine release inhibition. |

The differing biological profiles can be rationalized by considering the interaction of the amine with a hypothetical receptor. The position of the hydrogen-bond-accepting oxygen atom relative to the basic amine (a hydrogen-bond donor) creates a different "pharmacophore triangle" for each isomer.

Caption: Hypothetical receptor interaction points for the isomeric amines.

Conclusion

The distinction between chroman-3-yl and isochroman-3-yl amines is a compelling example of how subtle changes in molecular architecture can lead to significant divergence in chemical and biological properties. While the chroman-3-yl amine scaffold has been extensively explored, yielding promising leads in neuropharmacology, the isochroman-3-yl amine represents a comparatively underexplored chemical space with potential across a different spectrum of therapeutic areas.

For the drug development professional, the choice of scaffold is a critical first step. Chroman-3-yl amines offer a well-validated path for CNS-targeted programs, supported by established synthetic routes and a wealth of SAR data. Conversely, the isochroman-3-yl amine scaffold presents an opportunity for innovation and the discovery of novel agents in areas like oncology and infectious diseases, albeit with greater initial challenges in synthetic development. A thorough understanding of their core differences, from pKa to synthetic accessibility and spectroscopic signatures, is essential for navigating the complexities of modern drug discovery and unlocking the full potential of these valuable heterocyclic systems.

References

-

National Center for Biotechnology Information. (n.d.). Chroman-3-yl-dipropyl-amine. PubChem. Available from: [Link]

-

Zhang, M., et al. (2010). Synthesis and structure–activity relationship of novel lactam-fused chroman derivatives having dual affinity at the 5-HT1A receptor and the serotonin transporter. Bioorganic & Medicinal Chemistry Letters, 20(2), 648-651. Available from: [Link]

-

Kers, I., et al. (2012). Structure and activity relationship in the (S)-N-chroman-3-ylcarboxamide series of voltage-gated sodium channel blockers. Bioorganic & Medicinal Chemistry Letters, 22(17), 5618-5624. Available from: [Link]

-

Sibi, M. P., et al. (2021). Synthesis of Enantioenriched 3,4-Disubstituted Chromans through Lewis Base Catalyzed Carbosulfenylation. The Journal of Organic Chemistry, 86(21), 15219–15230. Available from: [Link]

-

Moutayakine, A., et al. (2022). Synthesis and Evaluation of the Biological Properties of Chiral chroman Amine Analogues. ResearchGate. Available from: [Link]

-

ResearchGate. (n.d.). Research progress in biological activities of isochroman derivatives | Request PDF. Available from: [Link]

-

Wang, Y., et al. (2021). Research progress in biological activities of isochroman derivatives. European Journal of Medicinal Chemistry, 210, 113073. Available from: [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of chromans and flavanes. Available from: [Link]

-

ResearchGate. (2025). Synthesis of 3-Aminomethyl-2-aryl- 8-bromo-6-chlorochromones. Available from: [Link]

-

Khilya, V. P., et al. (2019). Divergent Pathways for Reactions of 3-Formylchromone with Cyclic Secondary Amines in Alcoholic Media. Chemistry of Heterocyclic Compounds, 55(11), 1134-1140. Available from: [Link]

-

Song, H., et al. (2009). Structure−Activity Relationship and Molecular Mechanisms of Ethyl 2-Amino-4-(2-ethoxy-2-oxoethyl)-6-phenyl-4H-chromene-3-carboxylate (sHA 14-1) and Its Analogues. Journal of Medicinal Chemistry, 52(18), 5748–5759. Available from: [Link]

-

Yamamoto, M., et al. (1984). Synthesis and structure-activity relationship of spiro[isochromanpiperidine] analogues for inhibition of histamine release. Journal of Medicinal Chemistry, 27(10), 1345-1349. Available from: [Link]

-

RJPT. (n.d.). Review on Chromen derivatives and their Pharmacological Activities. Available from: [Link]

-

MDPI. (n.d.). 3-Amino-4-(diphenylamino)-1H-2-benzopyran-1-one. Available from: [Link]

-

MDPI. (n.d.). Biological Evaluation of 3-Benzylidenechromanones and Their Spiropyrazolines-Based Analogues. Available from: [Link]

-

Chimenti, F., et al. (2018). Structure-Activity Relationship Analysis of 3-Phenylcoumarin-Based Monoamine Oxidase B Inhibitors. Frontiers in Chemistry, 6, 54. Available from: [Link]

-

Abraham, S., et al. (2012). Synthesis and spectroscopic study of 2,7-diethylamino-2-oxo-2H-chromen-3-yl benzothiazole-6-sulfonyl chlorides and its derivatives. Arabian Journal of Chemistry, 5(1), 85-92. Available from: [Link]

-

Hlotov, S. V., et al. (2021). 4-(1-Oxo-1H-isochromen-3-yl)benzenesulfonamides and their effect on cancer cell growth. Ukrainica Bioorganica Acta, 16(2), 30-33. Available from: [Link]

-

MDPI. (2024). Synthesis and Biological Activity of Chromeno[3,2-c]Pyridines. Available from: [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of isochromenes. Available from: [Link]

-

Sabat, M., et al. (2006). 3-Formylchromones IV. The Rearrangement of 3-Formylchromone Enamines as a Simple, Facile Route to Novel Pyrazolo[3,4-b]pyridines and the Synthetic Utility of the Latter. Molecules, 11(10), 808-821. Available from: [Link]

-

ResearchGate. (2015). (PDF) Synthesis and spectroscopic study of 2,7-diethylamino-2-oxo-2H-chromen-3-yl benzothiazole-6-sulfonyl chlorides and its derivatives. Available from: [Link]

-

PubMed. (n.d.). [Structure-activity relations of isochromanylpenicillins]. Available from: [Link]

- ResearchGate. (n.d.). *Conversion of 3-amino-4-arylamino-1H-isochromen-1-ones to 1-arylisochromeno[3,4-d]triazol-5(1H)

The 6-Chlorochroman Scaffold: A Privileged Building Block for Next-Generation CNS Drug Discovery

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The chroman ring system, a core motif in numerous natural products and biologically active compounds, has emerged as a privileged scaffold in medicinal chemistry, particularly in the pursuit of novel therapeutics for Central Nervous System (CNS) disorders.[1] Among its various substituted analogues, the 6-chlorochroman moiety has garnered significant attention as a key building block. This technical guide provides a comprehensive overview of the synthesis, structure-activity relationships (SAR), and therapeutic potential of 6-chlorochroman derivatives in CNS drug development. We will delve into the causal reasoning behind experimental designs, present detailed synthetic protocols, and explore the mechanistic underpinnings of their pharmacological activity, offering field-proven insights for researchers and drug development professionals.

The Strategic Advantage of the 6-Chloro Substitution in CNS Drug Design

The introduction of a chlorine atom at the 6-position of the chroman scaffold is a strategic decision rooted in established medicinal chemistry principles. This seemingly simple modification can profoundly influence a molecule's physicochemical properties, thereby enhancing its drug-like characteristics for CNS applications.

1.1. Modulating Physicochemical Properties for Enhanced Blood-Brain Barrier Permeability

A critical hurdle in CNS drug development is the ability of a compound to cross the blood-brain barrier (BBB).[2] The physicochemical properties of a molecule, such as lipophilicity and electronic distribution, play a pivotal role in its ability to passively diffuse across this highly selective barrier.[3][4][5]

The chlorine atom, being electron-withdrawing and lipophilic, can significantly alter these properties. The strategic placement at the 6-position can fine-tune the overall lipophilicity of the chroman core, balancing the need for sufficient lipid solubility to partition into the BBB with the requirement for aqueous solubility for formulation and distribution. Furthermore, the electronic effects of the chlorine substituent can influence the pKa of nearby functional groups, which can be critical for receptor interactions and minimizing off-target effects.

1.2. Enhancing Metabolic Stability and Pharmacokinetic Profile

The metabolic stability of a drug candidate is a key determinant of its in vivo efficacy and dosing regimen.[6][7] The introduction of a chlorine atom can block potential sites of metabolism, particularly oxidation by cytochrome P450 enzymes.[8] This can lead to a longer half-life and improved bioavailability, crucial attributes for CNS drugs that often require sustained therapeutic concentrations in the brain.

Synthesis of Key 6-Chlorochroman Building Blocks

The successful development of 6-chlorochroman-based CNS drug candidates relies on efficient and scalable synthetic routes to key building blocks. This section details the synthesis of two pivotal intermediates: 6-chlorochroman-4-one and its chiral derivative, (S)-6-chlorochroman-4-ol.

2.1. Synthesis of 6-Chlorochroman-4-one

6-Chlorochroman-4-one is a versatile intermediate for the synthesis of a wide range of derivatives.[9] Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique for its preparation, offering significant advantages over traditional methods in terms of reaction time and yield.[10]

Experimental Protocol: Microwave-Assisted Synthesis of 6-Chlorochroman-4-one [10]

-

Reaction: A one-pot reaction of a 2'-hydroxyacetophenone with an appropriate aldehyde in the presence of a base under microwave irradiation. The reaction proceeds via a base-promoted crossed aldol condensation followed by an intramolecular oxa-Michael addition.

-

Reagents and Conditions:

-

2'-Hydroxyacetophenone derivative

-

Aldehyde (1.1 equivalents)

-

Diisopropylamine (DIPA) (1.1 equivalents)

-

Ethanol (0.4 M solution)

-

Microwave irradiation at a specific temperature and power for a predetermined time.

-

-

Work-up and Purification: After cooling, the reaction mixture is diluted with an organic solvent, washed, dried, and concentrated. The crude product is then purified by standard laboratory techniques such as column chromatography.

2.2. Enantioselective Synthesis of (S)-6-Chlorochroman-4-ol

Chirality is a critical factor in drug design, as different enantiomers of a molecule can exhibit distinct pharmacological activities and toxicities. The asymmetric reduction of 6-chlorochroman-4-one to its corresponding chiral alcohol is a key step in the synthesis of enantiomerically pure drug candidates. Biocatalysis offers an environmentally friendly and highly selective method for this transformation.[11]

Experimental Protocol: Whole-Cell Biotransformation for (S)-6-Chlorochroman-4-ol [11]

-

Biocatalyst: Whole-cell Lactobacillus paracasei BD101.

-

Substrate: 6-chlorochroman-4-one.

-

Reaction Conditions: The asymmetric reduction is performed under optimized conditions of pH, temperature, and substrate concentration to achieve high conversion and enantiomeric excess.

-

Outcome: This method yields (S)-6-chlorochroman-4-ol with an enantiomeric excess of >99% on a gram scale.[11] This chiral secondary alcohol is a valuable precursor for the synthesis of various drug candidates.

Structure-Activity Relationships of 6-Chlorochroman Derivatives in CNS Targets

The 6-chlorochroman scaffold has been successfully incorporated into ligands for various CNS targets, most notably dopamine and serotonin receptors. The following sections explore the structure-activity relationships (SAR) of these derivatives, highlighting the crucial role of the 6-chloro substituent.

3.1. Dopamine Receptor Ligands

Dopamine receptors are key targets for the treatment of a range of neurological and psychiatric disorders, including Parkinson's disease and schizophrenia.[12][13] Several studies have demonstrated that the presence of a 6-chloro group in benzazepine and related scaffolds enhances affinity for the dopamine D1 receptor.[12][14]

SAR Insights for 6-Chloro-1-phenylbenzazepine D1 Receptor Antagonists: [12][15]

-

6-Chloro Group: Enhances D1 receptor affinity.

-

Catechol Moiety: Generally important for retaining D1 receptor agonist activity.

-

N-allyl Group: Uniquely associated with combined DA-2/DA-1 agonist activities.[16]

-

Other Substitutions: Modifications at other positions of the benzazepine ring system can be used to fine-tune selectivity and pharmacokinetic properties.

Table 1: Dopamine Receptor Activity of 6-Substituted Benzazepine Derivatives [14]

| Compound | 6-Substituent | DA-1 Agonist Activity (Adenylate Cyclase Assay) | DA-2 Agonist Activity (Rabbit Ear Artery Assay) |

| SK&F 85174 | Cl | Potent | Substantial |

| Analog 1 | Br | Potent | Substantial |

| Analog 2 | H | Decreased Potency | Decreased Potency |

| Analog 3 | CH3 | Reduced Potency | Inactive |

| Analog 4 | F | Moderately Potent | Moderately Potent |

3.2. Serotonin Receptor Ligands

Serotonin receptors are implicated in a wide array of physiological and pathological processes in the CNS, making them attractive targets for drug discovery.[17][18] 5-Amino-6-chlorochroman-8-carboxylic acid has been identified as a key intermediate for several potent 5-HT4 receptor agonists, which have potential applications in treating cognitive deficits in Alzheimer's disease.[19]

While direct SAR data for 6-chlorochroman derivatives at various serotonin receptors is still emerging, studies on related 6-fluorochroman derivatives as 5-HT1A receptor antagonists provide valuable insights.[20][21] These studies suggest that halogen substitution at the 6-position is well-tolerated and can be a key element in achieving high receptor affinity and selectivity.

3.3. Acetylcholinesterase Inhibitors

Inhibition of acetylcholinesterase (AChE) is a primary therapeutic strategy for Alzheimer's disease.[22][23] The 6-chloro substituent on the tacrine scaffold, a well-known AChE inhibitor, has been shown to improve inhibitory potency.[24] This suggests that incorporating a 6-chlorochroman core into novel AChE inhibitors could be a promising strategy. Molecular docking studies of tacrine-based inhibitors have shown that the chloro group can engage in favorable interactions within the active site of the enzyme.

Experimental Workflows and Signaling Pathways

4.1. General Workflow for CNS Drug Discovery

The development of a novel CNS drug candidate from a building block like 6-chlorochroman follows a multi-step process, from initial synthesis and screening to preclinical and clinical evaluation.

Caption: A generalized workflow for CNS drug discovery starting from 6-chlorochroman building blocks.

4.2. Dopamine D1 Receptor Signaling Pathway

Dopamine D1 receptors are G-protein coupled receptors (GPCRs) that, upon activation by an agonist, stimulate the production of cyclic AMP (cAMP) through the activation of adenylyl cyclase. This signaling cascade plays a crucial role in various neuronal processes.

Caption: Simplified signaling pathway of the Dopamine D1 receptor.

Conclusion and Future Perspectives

The 6-chlorochroman scaffold represents a highly promising building block for the development of novel CNS drug candidates. The strategic incorporation of a chlorine atom at the 6-position offers a powerful tool to modulate key physicochemical and pharmacokinetic properties, leading to compounds with enhanced brain penetration, metabolic stability, and target affinity. The synthetic accessibility of key intermediates like 6-chlorochroman-4-one and its chiral derivatives further enhances the attractiveness of this scaffold.

Future research in this area should focus on expanding the diversity of 6-chlorochroman derivatives and evaluating their activity against a broader range of CNS targets. The integration of computational modeling with traditional medicinal chemistry approaches will be instrumental in rationally designing next-generation CNS therapeutics based on this privileged scaffold. The insights and protocols presented in this guide provide a solid foundation for researchers to build upon in their quest to address the significant unmet medical needs in the field of neurological and psychiatric disorders.

References

-

Synthesis of enantiopure (S)-6-chlorochroman-4-ol using whole-cell Lactobacillus paracasei biotransformation. PubMed. Available at: [Link]

-

Dopaminergic activity of substituted 6-chloro-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepines. PubMed. Available at: [Link]

-

Structure–Activity Relationship Studies on 6-Chloro-1-phenylbenzazepines Leads to the Identification of a New Dopamine D1 Receptor Antagonist. PMC. Available at: [Link]

-

Dopamine agonists related to 3-allyl-6-chloro-2,3,4,5-tetrahydro-1-(4-hydroxyphenyl)-1H-3-benzaz epi ne-7, 8-diol. 6-Position modifications. PubMed. Available at: [Link]

-

Dopamine receptor agonists: 3-allyl-6-chloro-2,3,4,5-tetrahydro- 1-(4-hydroxyphenyl). PubMed. Available at: [Link]

-

Practical synthesis of 5-amino-6-chlorochroman-8-carboxylic acid – a key intermediate for several potent 5-HT4 receptor agonists. Taylor & Francis Online. Available at: [Link]

-

Evaluation of chromane derivatives: Promising privileged scaffolds for lead discovery within Alzheimer's disease. ScienceDirect. Available at: [Link]

-

"Structure–Activity Relationship Studies on 6-Chloro-1-phenylbenzazepin" by Rajan Giri, Hari K. Namballa et al. CUNY Academic Works. Available at: [Link]

-

advances in - heterocyclic chemistry. SciSpace. Available at: [Link]

-

Physicochemical determinants of blood brain barrier penetrating molecules. ResearchGate. Available at: [Link]

-

Synthesis and pharmacological characterization of novel 6-fluorochroman derivatives as potential 5-HT1A receptor antagonists. PubMed. Available at: [Link]

-

Physicochemical determinants of blood brain barrier penetrating molecules. RJPT. Available at: [Link]

-

Explaining Blood−Brain Barrier Permeability of Small Molecules by Integrated Analysis of Different Transport Mechanisms. ResearchGate. Available at: [Link]

-

Merged Tacrine-Based, Multitarget-Directed Acetylcholinesterase Inhibitors 2015–Present: Synthesis and Biological Activity. MDPI. Available at: [Link]

-

Physicochemical Selectivity of the BBB Microenvironment Governing Passive Diffusion—Matching with a Porcine Brain Lipid Extract Artificial Membrane Permeability Model. PMC. Available at: [Link]

- 6-chloropurine. Google Patents.

- Chemical process for making 6-chloro-4-(4-fluoro-2-methylphenyl)pyridin-3-amine a key intermediate of NT-814. Google Patents.

-

Identification of coumarin derivatives targeting acetylcholinesterase for Alzheimer's disease by field-based 3D-QSAR, pharmacophore model-based virtual screening, molecular docking, MM/GBSA, ADME and MD Simulation study. PMC. Available at: [Link]

-

Discovery of a Novel Acetylcholinesterase Inhibitor by Fragment-Based Design and Virtual Screening. MDPI. Available at: [Link]

-

SAR of compounds 6m, 6n, 6o, 6p, and 6q. ResearchGate. Available at: [Link]

-

Design, synthesis, and evaluation of novel 6-chloro-/fluorochromone derivatives as potential topoisomerase inhibitor anticancer agents. PubMed. Available at: [Link]

-

Benzofurans as Acetylcholinesterase Inhibitors for Treating Alzheimer's Disease: Synthesis, in vitro Testing, and in silico Analysis. PubMed. Available at: [Link]

-

Metabolic Pathway Involved in 6-Chloro-2-Benzoxazolinone Degradation by Pigmentiphaga Sp. Strain DL-8 and Identification of the Novel Metal-Dependent Hydrolase CbaA. PubMed. Available at: [Link]

-

Multitarget-Directed Ligands Hitting Serotonin Receptors: A Medicinal Chemistry Survey. MDPI. Available at: [Link]

-

Drug Design for CNS Diseases: Polypharmacological Profiling of Compounds Using Cheminformatic, 3D-QSAR and Virtual Screening Methodologies. Frontiers. Available at: [Link]

-

The Serotonin-6 Receptor as a Novel Therapeutic Target. PMC. Available at: [Link]

-

Dopamine Receptor Ligand Selectivity—An In Silico/In Vitro Insight. MDPI. Available at: [Link]

-

The future of CNS drug development: signs of real progress. Drug Target Review. Available at: [Link]

-

Serotonin Receptors and Drugs Affecting Serotonergic Neurotransmission Chapter. Lippincott. Available at: [Link]

-

Compositions and methods for treating cns disorders. PubChem. Available at: [Link]

- Synthesis method of 2-amino-6-chloropurine. Google Patents.

-

Consideration of Vendor-Related Differences in Hepatic Metabolic Stability Data to Optimize Early ADME Screening in Drug Discovery. PMC. Available at: [Link]

-

Synthesis and Liver Microsomal Metabolic Stability Studies of a Fluoro-Substituted δ-Tocotrienol Derivative. PMC. Available at: [Link]

-

Patent applications. Department of Medicinal Chemistry. Available at: [Link]

-

The Structural Determinants for α 1 -Adrenergic/Serotonin Receptors Activity among Phenylpiperazine-Hydantoin Derivatives. MDPI. Available at: [Link]

-

Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. ResearchGate. Available at: [Link]

-

Unique Insights into the Actions of CNS Agents: Lessons from Studies of Chlorpyrifos and Other Common Pesticides. Bentham Science. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. drugtargetreview.com [drugtargetreview.com]

- 3. semanticscholar.org [semanticscholar.org]

- 4. rjptonline.org [rjptonline.org]

- 5. researchgate.net [researchgate.net]

- 6. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 7. Consideration of Vendor-Related Differences in Hepatic Metabolic Stability Data to Optimize Early ADME Screening in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and Liver Microsomal Metabolic Stability Studies of a Fluoro-Substituted δ-Tocotrienol Derivative - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chemimpex.com [chemimpex.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Synthesis of enantiopure (S)-6-chlorochroman-4-ol using whole-cell Lactobacillus paracasei biotransformation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Structure–Activity Relationship Studies on 6-Chloro-1-phenylbenzazepines Leads to the Identification of a New Dopamine D1 Receptor Antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Dopamine agonists related to 3-allyl-6-chloro-2,3,4,5-tetrahydro-1-(4-hydroxyphenyl)-1H-3-benzaz epi ne-7, 8-diol. 6-Position modifications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Dopamine receptor agonists: 3-allyl-6-chloro-2,3,4,5-tetrahydro- 1-(4-hydroxyphenyl)-1H-3-benzazepine-7,8-diol and a series of related 3-benzazepines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. The Serotonin-6 Receptor as a Novel Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]

- 18. downloads.lww.com [downloads.lww.com]

- 19. tandfonline.com [tandfonline.com]

- 20. Synthesis and pharmacological characterization of novel 6-fluorochroman derivatives as potential 5-HT1A receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

- 22. Identification of coumarin derivatives targeting acetylcholinesterase for Alzheimer's disease by field-based 3D-QSAR, pharmacophore model-based virtual screening, molecular docking, MM/GBSA, ADME and MD Simulation study - PMC [pmc.ncbi.nlm.nih.gov]

- 23. ddg-pharmfac.net [ddg-pharmfac.net]

- 24. mdpi.com [mdpi.com]

Technical Guide: Bioactivity Profile of (6-Chloro-chroman-3-yl)-methylamine Analogs